molecular formula C15H22N2O2 B2966832 tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate CAS No. 351360-83-3

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate

Cat. No.: B2966832
CAS No.: 351360-83-3
M. Wt: 262.353
InChI Key: QELMUWDFAGEENM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions and can be easily removed under mild conditions .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the manufacture of fine chemicals and specialty materials. Its stability and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate involves its role as a protecting group. It temporarily masks the amine group, preventing it from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-butyl N-(3-pyrrolidinyl)carbamate
  • tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate
  • tert-butyl N-(3-hydroxypyrrolidin-3-yl)carbamate

Uniqueness: tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-10-16-11-15)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMUWDFAGEENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351360-83-3
Record name tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(1-Benzyl-3-phenylpyrrolidin-3-yl)carbamic acid tert-butyl ester (Hagen S. E., Domagala J. M., Heifetz C. L., Sanchez J. P., Solomon M., J. Med. Chem., 1990; 33(2):849–854) (2.79 g, 7.9 mmol) in 100 mL of methanol is treated with 1.0 g of 20% Pd/C and shaken for 17 hours under 50 psi of hydrogen. The solution is filtered and concentrated to afford 2.07 g of the title compound as a foam; MS EI+: m/z 263 (MH+).
Name
(1-Benzyl-3-phenylpyrrolidin-3-yl)carbamic acid tert-butyl ester
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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